4-[(Methylsulfanyl)methyl]cyclohexan-1-amine hydrochloride
Overview
Description
4-[(Methylsulfanyl)methyl]cyclohexan-1-amine hydrochloride is a versatile organic compound with the molecular formula C8H17NS·HCl. It is characterized by a cyclohexan-1-amine core with a methylsulfanyl group attached to the fourth carbon atom. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Methylsulfanyl)methyl]cyclohexan-1-amine hydrochloride typically involves the following steps:
Starting Material: Cyclohexanone is used as the starting material.
Formation of Cyclohexanone Oxime: Cyclohexanone is reacted with hydroxylamine to form cyclohexanone oxime.
Reduction to Cyclohexan-1-amine: The oxime is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to form cyclohexan-1-amine.
Methylation: The cyclohexan-1-amine is methylated using methyl iodide (CH3I) to introduce the methylsulfanyl group, resulting in 4-[(Methylsulfanyl)methyl]cyclohexan-1-amine.
Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid (HCl) to form the hydrochloride salt of the compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized reaction parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-[(Methylsulfanyl)methyl]cyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed to obtain different derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Cyclohexanone derivatives.
Reduction Products: Various amines and amides.
Substitution Products: Alkylated amines and other derivatives.
Scientific Research Applications
4-[(Methylsulfanyl)methyl]cyclohexan-1-amine hydrochloride is widely used in scientific research due to its unique chemical properties. Its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological systems and as a tool in molecular biology research.
Medicine: Investigated for potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of fine chemicals, agrochemicals, and other industrial applications.
Mechanism of Action
The mechanism by which 4-[(Methylsulfanyl)methyl]cyclohexan-1-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, influencing biological processes and chemical reactions.
Comparison with Similar Compounds
4-[(Methylsulfanyl)methyl]cyclohexan-1-amine hydrochloride is unique compared to other similar compounds due to its specific structural features and reactivity. Some similar compounds include:
Cyclohexan-1-amine: Lacks the methylsulfanyl group.
4-Methylcyclohexan-1-amine: Has a methyl group instead of a methylsulfanyl group.
Cyclohexanone oxime: A precursor in the synthesis of the compound.
These compounds differ in their chemical properties and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
4-(methylsulfanylmethyl)cyclohexan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NS.ClH/c1-10-6-7-2-4-8(9)5-3-7;/h7-8H,2-6,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDLNSDSQMVOFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1CCC(CC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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